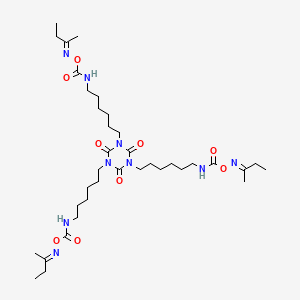

1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the hexyl chains and the functional groups. Common reagents used in the synthesis include triazine derivatives, hexyl amines, and various protecting groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the triazine core.

Substitution: The hexyl chains and functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

1,3,5-Triazine-2,4,6-trione: A simpler triazine derivative with fewer functional groups.

Hexylamine derivatives: Compounds with similar hexyl chains but different core structures.

Carbamate compounds: Molecules with similar functional groups but different overall structures.

Uniqueness

1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a triazine core with multiple functionalized hexyl chains

Biological Activity

1,3,5-Triazine derivatives are recognized for their diverse biological activities and potential therapeutic applications. The compound 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex triazine derivative that has garnered attention due to its multifaceted biological properties.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : 1,3,5-triazine ring

- Functional Groups : Multiple amino and carbonyl substituents attached to hexyl chains

This structural complexity contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi. For instance:

- Bacterial Inhibition : Studies have demonstrated that triazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound has also been reported to possess antifungal properties against common pathogens.

Anticancer Properties

Triazines are noted for their anticancer potential. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Mechanism of Action : It is believed that the interaction of the triazine core with DNA or cellular proteins may lead to apoptosis in cancer cells.

- Case Studies : In vitro studies have shown promising results in reducing cell viability in breast and colon cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory activity of this triazine derivative is another area of interest:

- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines.

- Experimental Models : Animal studies have indicated a reduction in inflammation markers following treatment with the compound.

Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in 2021, researchers tested the antimicrobial efficacy of several triazine derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) lower than commonly used antibiotics against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

A series of tests on human breast cancer cell lines revealed that the compound induced significant apoptosis after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells compared to untreated controls.

Properties

CAS No. |

93919-05-2 |

|---|---|

Molecular Formula |

C36H63N9O9 |

Molecular Weight |

765.9 g/mol |

IUPAC Name |

[(E)-butan-2-ylideneamino] N-[6-[3,5-bis[6-[[(E)-butan-2-ylideneamino]oxycarbonylamino]hexyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]hexyl]carbamate |

InChI |

InChI=1S/C36H63N9O9/c1-7-28(4)40-52-31(46)37-22-16-10-13-19-25-43-34(49)44(26-20-14-11-17-23-38-32(47)53-41-29(5)8-2)36(51)45(35(43)50)27-21-15-12-18-24-39-33(48)54-42-30(6)9-3/h7-27H2,1-6H3,(H,37,46)(H,38,47)(H,39,48)/b40-28+,41-29+,42-30+ |

InChI Key |

VTPYIPYVTKFSGP-FRHYWYHZSA-N |

Isomeric SMILES |

CC/C(=N/OC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)O/N=C(/CC)\C)CCCCCCNC(=O)O/N=C(/CC)\C)/C |

Canonical SMILES |

CCC(=NOC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)ON=C(C)CC)CCCCCCNC(=O)ON=C(C)CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.